

"N-(2-cyanophenyl)-2-methylbenzamide" potential biological activity

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Compound of Interest

Compound Name: *N*-(2-cyanophenyl)-2-methylbenzamide

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An In-Depth Technical Guide on the Potential Biological Activity of **N-(2-cyanophenyl)-2-methylbenzamide**

For Researchers, Scientists, and Drug Development Professionals

Introduction

The N-phenylbenzamide scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiparasitic effects.[1][2][3][4] The versatility of this scaffold allows for fine-tuning of its biological properties through substitution on either of the phenyl rings. This guide focuses on a specific, under-explored derivative, **N-(2-cyanophenyl)-2-methylbenzamide**, to explore its potential biological activities based on structure-activity relationships (SAR) of analogous compounds.

The structure of **N-(2-cyanophenyl)-2-methylbenzamide** combines several key features: the core N-phenylbenzamide framework, a 2-cyano substitution on the N-phenyl ring, and a 2-methyl group on the benzoyl moiety. The cyano group, a potent electron-withdrawing group and hydrogen bond acceptor, can significantly influence the molecule's electronic properties,

binding interactions, and metabolic stability. The methyl group can impact the compound's conformation and steric interactions with biological targets. This guide will dissect the potential of this molecule, hypothesizing its biological activities and providing a comprehensive framework for its synthesis and experimental validation.

Hypothesized Biological Activities and Mechanisms of Action

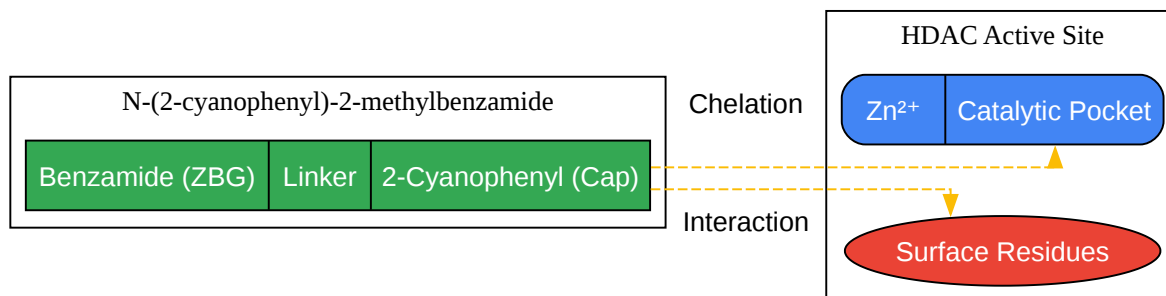
Potential as an Anticancer Agent via Histone Deacetylase (HDAC) Inhibition

A compelling hypothesis for the biological activity of **N-(2-cyanophenyl)-2-methylbenzamide** is its potential to act as a histone deacetylase (HDAC) inhibitor. HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression by removing acetyl groups from lysine residues on histones and other non-histone proteins.[5] Aberrant HDAC activity is linked to various cancers, making HDAC inhibitors a validated class of anticancer drugs.[6]

The canonical structure of a zinc-dependent HDAC inhibitor consists of three key pharmacophoric features: a zinc-binding group (ZBG) that chelates the zinc ion in the enzyme's active site, a linker region, and a "cap" group that interacts with residues at the rim of the active site.[7][8]

- **Zinc-Binding Group (ZBG):** While hydroxamic acids are the most common ZBGs in potent HDAC inhibitors like Vorinostat (SAHA), other functionalities, including benzamides, have been shown to effectively coordinate with the active site zinc ion.[7] The benzamide moiety within **N-(2-cyanophenyl)-2-methylbenzamide** could serve this function.
- **Cap Group:** The 2-cyanophenyl moiety is well-suited to act as a cap group. The cyano group can form critical hydrogen bonds and other interactions with the surface-exposed residues of the HDAC active site, potentially conferring isoform selectivity.

The overall structure of **N-(2-cyanophenyl)-2-methylbenzamide** bears a resemblance to certain classes of HDAC inhibitors, making this a primary avenue for investigation.[9]



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Caption: Proposed interaction of **N-(2-cyanophenyl)-2-methylbenzamide** with an HDAC active site.

Potential as an Antiparasitic Agent

Derivatives of N-phenylbenzamide have demonstrated significant efficacy against a range of parasitic organisms.

- **Antischistosomal Activity:** Structure-activity relationship studies on N-phenylbenzamide analogs have identified compounds with potent, fast-acting schistosomicidal properties against *Schistosoma mansoni*.^[1] The introduction of electron-withdrawing groups on the N-phenyl ring was found to be beneficial for activity.^[1] The 2-cyano group in **N-(2-cyanophenyl)-2-methylbenzamide** aligns with this observation, suggesting potential activity against this neglected tropical disease pathogen.
- **Antikinetoplastid Activity:** N-phenylbenzamide derivatives have also been investigated as DNA minor groove binders targeting the AT-rich kinetoplast DNA (kDNA) of trypanosomatid parasites like *Trypanosoma brucei*, *Trypanosoma cruzi*, and *Leishmania donovani*.^{[10][11][12]} This interaction disrupts kDNA function, leading to parasite death.^[11] The planar nature of the benzamide scaffold is conducive to insertion into the DNA minor groove, and substitutions on the phenyl rings modulate this binding affinity and specificity.

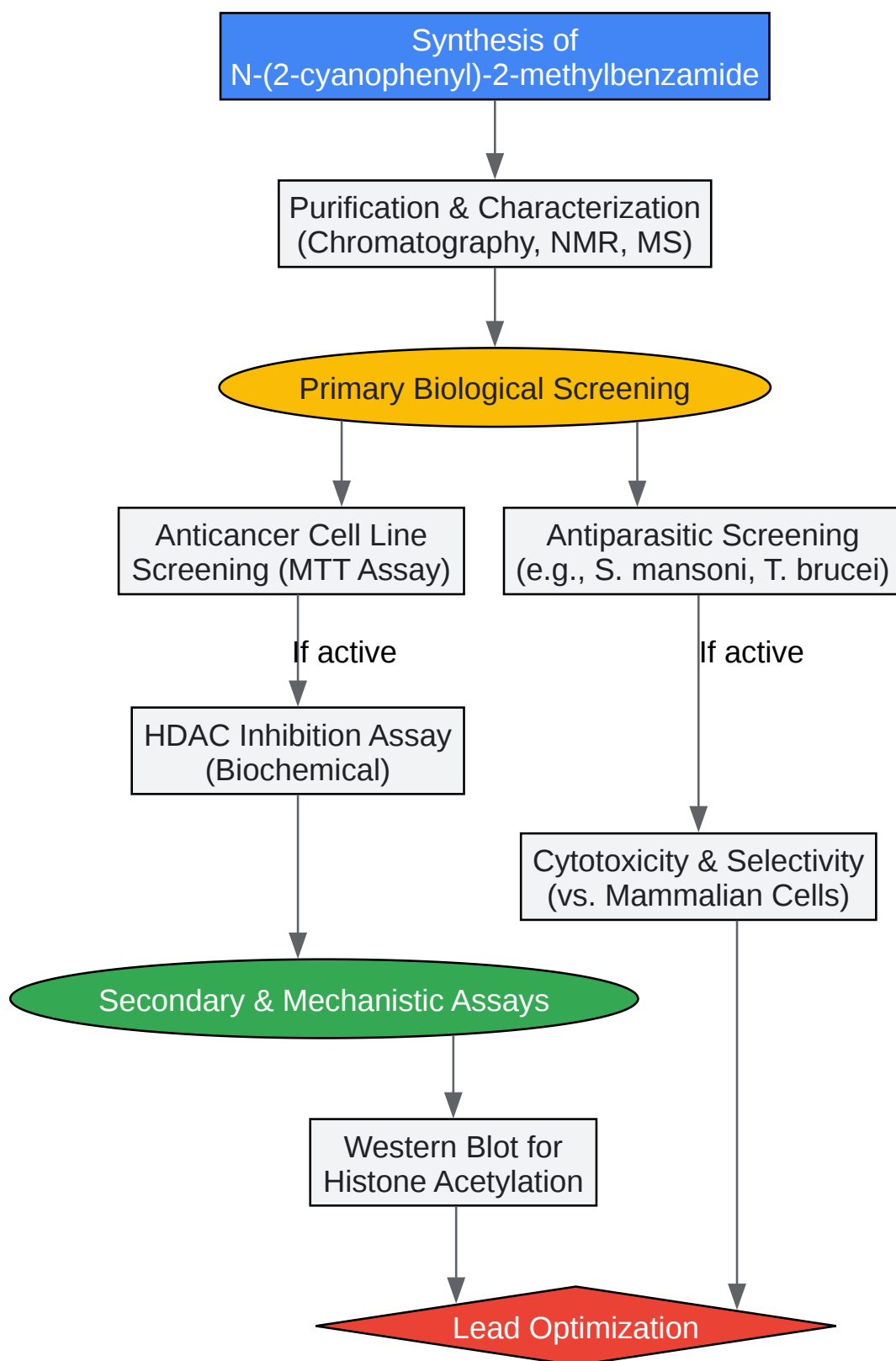
Other Potential Biological Activities

The broader benzamide class of compounds has been associated with several other pharmacological effects:

- **Antimicrobial and Antifungal Activity:** Various benzamide derivatives have been synthesized and shown to possess antibacterial and antifungal properties.[2]
- **Anti-inflammatory and Anticonvulsant Activity:** The N-acylbenzamide scaffold is present in compounds with anti-inflammatory and anticonvulsant effects.[3][4] The anti-inflammatory mechanism for some of these compounds involves the inhibition of cyclooxygenase (COX) enzymes.[3]

Proposed Experimental Workflows for Validation

A systematic evaluation is required to validate these hypothesized activities. The following section outlines detailed protocols for the synthesis and biological screening of **N-(2-cyanophenyl)-2-methylbenzamide**.



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Caption: A comprehensive workflow for the synthesis and biological evaluation of the target compound.

Protocol 1: Synthesis of N-(2-cyanophenyl)-2-methylbenzamide

This protocol describes a standard amidation reaction.

Materials:

- 2-Aminobenzonitrile
- 2-Methylbenzoyl chloride
- Triethylamine (TEA) or Pyridine
- Anhydrous Dichloromethane (DCM)
- Saturated sodium bicarbonate solution
- Brine (saturated NaCl solution)
- Anhydrous magnesium sulfate (MgSO_4)
- Standard laboratory glassware, magnetic stirrer, and ice bath

Procedure:

- In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve 2-aminobenzonitrile (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous dichloromethane.
- Cool the solution to 0 °C using an ice bath.
- Slowly add 2-methylbenzoyl chloride (1.1 equivalents) dropwise to the stirred solution.
- After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

- Monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate, followed by water and brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in petroleum ether) to yield the pure **N-(2-cyanophenyl)-2-methylbenzamide**.
- Characterize the final product using ^1H NMR, ^{13}C NMR, and mass spectrometry to confirm its structure and purity.

Protocol 2: In Vitro Anticancer and HDAC Inhibition Assays

A. Cytotoxicity Screening (MTT Assay)

This assay measures the metabolic activity of cells and is a common method to assess cell viability and cytotoxicity.^{[3][13]}

Procedure:

- Cell Culture: Culture human cancer cell lines (e.g., HCT116 colorectal carcinoma, A549 lung carcinoma, MCF-7 breast adenocarcinoma) in appropriate media.
- Seeding: Seed cells in 96-well plates at a density of 5,000-10,000 cells/well and allow them to attach overnight.
- Treatment: Treat the cells with serial dilutions of **N-(2-cyanophenyl)-2-methylbenzamide** (e.g., from 0.01 to 100 μM) and a vehicle control (DMSO) for 72 hours.
- MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow formazan crystal formation.

- Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.
- Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
- Analysis: Calculate the IC₅₀ value (the concentration that inhibits cell growth by 50%) from the dose-response curve.

B. In Vitro HDAC Inhibition Assay

This biochemical assay directly measures the enzymatic activity of HDACs.

Procedure:

- Use a commercially available HDAC activity assay kit (e.g., a fluorometric assay).
- Add recombinant human HDAC isoforms (e.g., HDAC1, HDAC2, HDAC6) to the wells of a microplate.
- Add the test compound at various concentrations. Include a known HDAC inhibitor (e.g., SAHA or Trichostatin A) as a positive control and a vehicle control.
- Initiate the reaction by adding the fluorogenic acetylated substrate.
- Incubate at 37 °C for a specified time.
- Stop the reaction and measure the fluorescence generated by the deacetylated product using a fluorescence plate reader.
- Calculate the IC₅₀ values for each HDAC isoform.

Protocol 3: In Vitro Antiparasitic Activity Screening

A. Schistosoma mansoni Adult Worm Motility Assay

This assay visually assesses the impact of the compound on the viability and motor activity of adult worms.^[1]

Procedure:

- Culture adult *S. mansoni* worms in a suitable medium (e.g., Basch Medium 169).
- Add **N-(2-cyanophenyl)-2-methylbenzamide** at various concentrations (e.g., 1-10 μM) to the culture wells.
- Observe the worms at different time points (e.g., 1, 24, 48, 72 hours) using a light microscope.
- Score the worms based on motility and any morphological changes (e.g., tegumental damage, gut contraction) on a predefined scale (e.g., 0 for dead, 4 for normal activity).
- Determine the EC_{50} value based on the concentration-response curve.

B. Kinetoplastid Parasite Growth Inhibition Assay

Procedure:

- Culture the relevant life-cycle stage of the parasite (e.g., *T. brucei* bloodstream forms, *L. donovani* amastigotes).
- Add serial dilutions of the test compound to the parasite cultures in a 96-well plate.
- Incubate for 48-72 hours under appropriate conditions.
- Assess parasite viability using a fluorescent or colorimetric reagent (e.g., resazurin).
- Simultaneously, perform a cytotoxicity assay on a mammalian cell line (e.g., HEK293 or L929) to determine the selectivity index ($\text{SI} = \text{CC}_{50} \text{ mammalian cells} / \text{EC}_{50} \text{ parasite}$).^[1]

Data Interpretation and Future Directions

The data generated from these workflows will provide a comprehensive initial assessment of the biological potential of **N-(2-cyanophenyl)-2-methylbenzamide**.

Data Summary

The following table presents a hypothetical summary of potential results to illustrate how the data would be structured for comparative analysis.

Assay Type	Target	Metric	Hypothetical Result	Interpretation
Anticancer	HCT116 Cells	IC ₅₀	5.2 µM	Moderate cytotoxic activity.
A549 Cells	IC ₅₀	12.8 µM	Lower activity in lung cancer cells.	
HDAC Inhibition	HDAC1	IC ₅₀	0.8 µM	Potent inhibition of HDAC1.
HDAC6	IC ₅₀	9.5 µM	>10-fold selectivity for HDAC1 over HDAC6.	
Antiparasitic	S. mansoni	EC ₅₀ (72h)	2.1 µM	Good antischistosomal activity.
T. brucei	EC ₅₀	1.5 µM	Potent antitrypanosomal activity.	
Cytotoxicity	HEK293 Cells	CC ₅₀	> 50 µM	Low toxicity to mammalian cells.
Selectivity	T. brucei	SI	> 33	High selectivity for the parasite.

Future Directions

- If potent HDAC inhibition is confirmed: Further studies should focus on confirming the mechanism of action in cells. A Western blot analysis to show hyperacetylation of histones (e.g., H3, H4) and non-histone proteins (e.g., α -tubulin) in cells treated with the compound

would provide strong evidence. Subsequent efforts would involve lead optimization to improve potency and isoform selectivity.

- If significant antiparasitic activity is observed: The next steps would include in vivo studies in relevant animal models of schistosomiasis or trypanosomiasis to assess the compound's efficacy, pharmacokinetics, and safety profile.
- If multiple activities are found: A dual-target approach could be explored, which may offer advantages in complex diseases like cancer.
- If limited activity is observed: The compound could serve as a scaffold for further chemical modification. Systematic exploration of different substituents on both phenyl rings could lead to the discovery of more potent analogs.

In conclusion, **N-(2-cyanophenyl)-2-methylbenzamide** represents a promising, yet unexplored, chemical entity. Its structural features, when analyzed in the context of known pharmacophores, suggest a high potential for activity as an HDAC inhibitor and an antiparasitic agent. The experimental workflows detailed in this guide provide a clear and robust path for the systematic evaluation of these hypotheses, potentially leading to the development of a novel therapeutic candidate.

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